molecular formula C6H9ClN2 B1359586 5-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1170981-19-7

5-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No. B1359586
M. Wt: 144.6 g/mol
InChI Key: QXLXOKBFCXKMET-UHFFFAOYSA-N
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Description

The compound "5-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chloromethyl group, at different positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystal diffraction. For example, the crystal structure of ethyl 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined and found to be stabilized by intermolecular N-H...N and C-H...Cl interactions . These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, where the absorption and emission properties were found to be less correlated with substituent groups . Additionally, the presence of chloromethyl groups can potentially make the compound a suitable electrophile for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was shown to influence its bioactivity, as determined by DFT calculations and X-ray diffraction analysis . The presence of a chloromethyl group in "5-(chloromethyl)-1-ethyl-1H-pyrazole" would likely affect its physical properties, such as solubility in organic solvents, and its chemical reactivity, particularly in nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters, closely related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized using microwave-induced techniques, highlighting an environmentally friendly approach (Martins et al., 2006).
  • Molecular Structure Analysis : The crystal and molecular structure of related compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, indicating significant intermolecular interactions that stabilize the crystal structure (Fathima et al., 2014).
  • Spectral and Theoretical Investigations : Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on combining experimental and theoretical studies to understand their properties (Viveka et al., 2016).

Applications in Medicine and Pharmacology

  • Anticancer Properties : A study synthesized quadracyclic regioisomers from compounds similar to 5-(chloromethyl)-1-ethyl-1H-pyrazole, showing promising anti-proliferative activities against cancer, comparable to paclitaxel (Jose, 2017).
  • Antimicrobial Activity : Novel pyrazole derivatives, including ones structurally related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were tested for antimicrobial activity, with some showing significant effects against bacteria and fungi (Radwan et al., 2014).
  • Synthesis of Hybrid Molecules : In research on benzimidazole-pyrazoline hybrid molecules, derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole were utilized, showcasing their role in developing compounds with potential anti-diabetic properties (Ibraheem et al., 2020).

Industrial and Material Science Applications

  • Corrosion Inhibition : Derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole demonstrated effectiveness as corrosion inhibitors for steel in acidic environments, indicating their potential in industrial applications (Ouali et al., 2013).
  • Synthesis of Palladium Complexes : Substituted pyrazole palladium complexes, including those related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized and used as catalysts in ethylene polymerization, producing high-density polyethylene (Li et al., 2002).

Safety And Hazards

Safety and hazards can vary greatly depending on the specific compound. For example, 5-(chloromethyl)furfural can absorb through gloves and stain the skin a dark brown black color . It’s always important to handle these types of compounds with caution .

Future Directions

There is ongoing research into the use of similar compounds in various fields. For example, 5-(chloromethyl)furfural is being studied for its potential as a renewable feedstock . Other research is looking at the synthesis of renewable p-xylene from biomass-derived compounds .

properties

IUPAC Name

5-(chloromethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLXOKBFCXKMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-ethyl-1H-pyrazole

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